molecular formula C18H16BrN3O B11147482 5-bromo-N-[2-(2-pyridyl)ethyl]-2-(1H-pyrrol-1-yl)benzamide

5-bromo-N-[2-(2-pyridyl)ethyl]-2-(1H-pyrrol-1-yl)benzamide

Cat. No.: B11147482
M. Wt: 370.2 g/mol
InChI Key: FDIWTPDFVAMHHB-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(2-pyridyl)ethyl]-2-(1H-pyrrol-1-yl)benzamide is a complex organic compound that features a bromine atom, a pyridine ring, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(2-pyridyl)ethyl]-2-(1H-pyrrol-1-yl)benzamide typically involves multiple steps. One common method includes the bromination of a benzamide precursor, followed by the introduction of the pyridyl and pyrrolyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide or dichloromethane, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and recyclable catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(2-pyridyl)ethyl]-2-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution, while electrophilic substitution may require reagents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

5-bromo-N-[2-(2-pyridyl)ethyl]-2-(1H-pyrrol-1-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(2-pyridyl)ethyl]-2-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine: This compound shares the bromine and pyrrole moieties but differs in the substitution pattern on the pyridine ring.

    2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole: This compound features a similar pyrrole ring but has different substituents and a benzoimidazole core.

Uniqueness

5-bromo-N-[2-(2-pyridyl)ethyl]-2-(1H-pyrrol-1-yl)benzamide is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of both pyridine and pyrrole rings, along with the bromine atom, provides a versatile scaffold for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C18H16BrN3O

Molecular Weight

370.2 g/mol

IUPAC Name

5-bromo-N-(2-pyridin-2-ylethyl)-2-pyrrol-1-ylbenzamide

InChI

InChI=1S/C18H16BrN3O/c19-14-6-7-17(22-11-3-4-12-22)16(13-14)18(23)21-10-8-15-5-1-2-9-20-15/h1-7,9,11-13H,8,10H2,(H,21,23)

InChI Key

FDIWTPDFVAMHHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)C2=C(C=CC(=C2)Br)N3C=CC=C3

Origin of Product

United States

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